8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is a complex organic compound that belongs to a class of bicyclic amines. This compound is notable for its structural features and potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.
This compound is classified as an azabicyclic compound, specifically a bicyclic amine. It features a bicyclic structure with a nitrogen atom integrated into the ring system, making it relevant in the study of pharmacologically active molecules. Its structural complexity allows for interactions with biological systems, particularly in neuropharmacology.
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate typically involves multiple steps, including:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are typically documented in scientific literature but were not detailed in the available sources.
The molecular structure of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate can be represented by its molecular formula . The compound features:
The compound's structural data can be represented through its SMILES notation: CC1(C2CCN(C1)C(C2)C(=O)C(C)C(=O)O)C
and InChI key: FRMDDIJBLQNNTC-RDYJJYPNSA-N
, which provides a way to encode its molecular structure in a text format suitable for computational analysis .
The chemical reactivity of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate includes:
Technical details regarding specific reaction conditions were not extensively covered in the available resources.
The mechanism of action for compounds like 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate typically involves interaction with neurotransmitter receptors or enzymes within the central nervous system:
Data regarding specific binding affinities or effects on neurotransmitter systems would enhance understanding but were not detailed in the sources reviewed.
The physical properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate include:
Chemical properties involve stability under various conditions (e.g., temperature, pH) and solubility characteristics:
This compound has potential applications in several scientific domains:
Further research into its biological activity and pharmacokinetics would be essential for establishing its viability as a therapeutic agent.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3